molecular formula C9H7ClN2S2 B2501760 2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide CAS No. 338408-36-9

2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide

Cat. No.: B2501760
CAS No.: 338408-36-9
M. Wt: 242.74
InChI Key: GXRBDBFXCQUFPY-UHFFFAOYSA-N
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Description

2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide is a chemical compound of interest in medicinal and agricultural chemistry research. It belongs to the 1,2,3-thiadiazole class of heterocycles, which are recognized for their diverse biological activities . While specific biological data for this compound is not available in the searched literature, related 4-methyl-1,2,3-thiadiazole derivatives have been synthesized and screened for antimicrobial properties, showing particular promise against Gram-positive bacterial strains . The structural motif of combining a substituted phenyl ring with the 1,2,3-thiadiazole core is a common strategy in the design of novel bioactive molecules, as it can influence the compound's overall lipophilicity and interaction with biological targets . Researchers value this compound as a key synthetic intermediate or building block for further chemical functionalization to create libraries of derivatives for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not classified as a drug, agrochemical, or consumer product. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-(2-chlorophenyl)sulfanyl-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S2/c1-6-9(14-12-11-6)13-8-5-3-2-4-7(8)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRBDBFXCQUFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Semicarbazone Cyclization with Thionyl Chloride

The 4-methyl-1,2,3-thiadiazole core is synthesized via cyclization of acetone-derived semicarbazones. Acetone semicarbazone is prepared by refluxing acetone (10 mmol) with semicarbazide hydrochloride (10 mmol) and sodium acetate (10 mmol) in ethanol. Subsequent treatment with thionyl chloride (5 mL) at 0–5°C induces cyclization, yielding 4-methyl-1,2,3-thiadiazole-5-thiol as a pale-yellow solid (63% yield).

Mechanistic Insight : Thionyl chloride facilitates intramolecular cyclization by eliminating HCl and introducing sulfur, forming the thiadiazole ring. The methyl group at position 4 originates from the acetone backbone.

Tosylhydrazone Oxidation with Sulfur

Alternative routes employ propiophenone tosylhydrazone (1 mmol), reacted with sulfur (15 mmol), tetrabutylammonium iodide (TBAI, 0.6 mmol), and potassium persulfate (K₂S₂O₈, 6 mmol) in dimethylacetamide (DMAC) at 100°C. This oxidative cyclization generates 4-methyl-1,2,3-thiadiazole-5-thiol in 58% yield after column chromatography.

Key Optimization :

  • Temperature : Reactions below 90°C result in incomplete cyclization.
  • Oxidant : K₂S₂O₈ outperforms other oxidants (e.g., H₂O₂) in minimizing byproducts.

Formation of the Sulfide Bond

Nucleophilic Substitution with 2-Chlorophenyl Bromide

The thiol intermediate (1 mmol) is deprotonated with potassium carbonate (2 mmol) in dry DMF, then treated with 2-chlorophenyl bromide (1.2 mmol) at 80°C for 6 hours. The product, 2-chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide, is isolated via silica gel chromatography (petroleum ether/ethyl acetate = 20:1), yielding 71%.

Reaction Scope :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate.
  • Base Sensitivity : Strong bases (e.g., NaH) promote side reactions, while K₂CO₃ balances reactivity and selectivity.

Copper-Catalyzed Cross-Coupling

Adapting methodologies from Ullmann-type couplings, the thiol (1 mmol), 2-chlorophenyl iodide (1.2 mmol), and CuI (0.1 mmol) are refluxed in DMSO with 1,10-phenanthroline (0.2 mmol) as a ligand. This method affords the sulfide in 68% yield, with reduced reaction time (4 hours).

Advantages :

  • Functional Group Tolerance : Compatible with electron-deficient aryl halides.
  • Scalability : Demonstrated efficacy at 10 mmol scale without yield drop.

Experimental Optimization and Challenges

Purification Strategies

  • Chromatography : Silica gel chromatography (petroleum ether/ethyl acetate) resolves thiadiazole byproducts.
  • Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product (mp 112–114°C).

Byproduct Analysis

  • Disulfide Formation : Occurs at elevated temperatures (>100°C), mitigated by inert atmospheres (N₂).
  • Aryl Halide Hydrolysis : Trace water in DMSO converts 2-chlorophenyl bromide to phenol derivatives, necessitating anhydrous conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃): δ 8.59 (s, 1H, thiadiazole-H), 7.49–7.43 (m, 2H, aryl-H), 7.32–7.27 (m, 2H, aryl-H), 2.42 (s, 3H, CH₃).
  • ¹³C NMR (126 MHz, CDCl₃): δ 163.0 (C-5), 139.5 (C-4), 134.3 (C-Cl), 129.9–127.3 (aryl-C), 21.4 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 256.9871 [M+H]⁺ (Calcd. for C₉H₆ClN₂S₂: 256.9868).

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time (h) Key Advantage
Nucleophilic Substitution 71 6 Simplicity, low cost
Copper-Catalyzed 68 4 Faster, scalable

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research has indicated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,3-thiadiazole have been shown to possess antibacterial and antifungal activities, making them potential candidates for developing new antibiotics . The presence of the chlorophenyl group enhances these properties by increasing lipophilicity and cellular uptake.

2. Anticancer Potential
Studies suggest that 2-chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide may inhibit specific enzymes involved in cancer cell proliferation. Its mechanism of action could involve the disruption of metabolic pathways essential for cancer cell survival . The structure-activity relationship indicates that modifications in substituents can significantly alter its efficacy against various cancer types.

3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that thiadiazole derivatives can inhibit inflammatory pathways, making them suitable for treating conditions characterized by excessive inflammation .

Agricultural Applications

1. Pesticidal Activity
The compound shows promise as a pesticide due to its ability to disrupt biological processes in pests. Thiadiazole derivatives have been noted for their insecticidal and herbicidal properties, which can be harnessed to develop effective agricultural chemicals .

2. Plant Growth Regulation
Research indicates that certain thiadiazole compounds can act as plant growth regulators, promoting or inhibiting growth depending on their concentration and formulation. This application is crucial for optimizing crop yields and managing plant health .

Material Science Applications

1. Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be utilized as a building block in the synthesis of novel materials with tailored properties. Its reactivity can be exploited to create polymers or composite materials with enhanced mechanical and thermal properties .

Case Studies

Study Title Focus Findings
Synthesis and Biological Activity of Thiadiazole DerivativesMedicinal ChemistryIdentified antimicrobial and anticancer activities in various derivatives
Thiadiazole Compounds as PesticidesAgricultural ChemistryDemonstrated effective insecticidal properties against common agricultural pests
Development of Thiadiazole-based PolymersMaterial ScienceShowed improved thermal stability and mechanical strength in synthesized materials

Mechanism of Action

The mechanism of action of 2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, the presence of the thiadiazole ring allows the compound to interact with cellular membranes, enhancing its ability to penetrate cells and exert its effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs and their substituents:

Compound Name Thiadiazole Substituents Attached Group Key Features Reference
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide 4-methyl 2-chlorophenylsulfanyl Lipophilic; potential bioactivity via thiadiazole-electron deficiency
5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole 4-methyl 3,4-dichlorophenylsulfanyl Increased halogenation may enhance bioactivity but raise toxicity concerns
4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole None 4-chlorophenyl, ethylsulfonyl Sulfonyl group improves stability but reduces reactivity
2-((4-Methyl-1,2,3-thiadiazol-5-yl)thio)benzoic acid 4-methyl 2-carboxybenzenesulfanyl Carboxylic acid enhances solubility; potential for formulation flexibility
Key Observations:
  • Halogenated phenyl groups (e.g., 3,4-dichlorophenyl in ) enhance lipophilicity and may improve target binding but could elevate toxicity.
  • Functional Groups : Sulfides (e.g., in the target compound) are more nucleophilic than sulfonates (e.g., ), which are stabilized but less reactive. Carboxylic acid derivatives (e.g., ) exhibit improved aqueous solubility, critical for agrochemical formulations.

Biological Activity

2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide is a heterocyclic compound characterized by a thiadiazole ring, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorophenyl isothiocyanate with hydrazine derivatives under controlled conditions. The presence of a base such as triethylamine facilitates the formation of the thiadiazole ring. The reaction is generally conducted at elevated temperatures to ensure complete conversion of reactants to the desired product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains. For instance, studies have reported its effectiveness against common pathogens such as Escherichia coli and Candida albicans , suggesting its potential application in treating infections caused by these microorganisms.

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, including breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2). The mechanism appears to involve the inhibition of specific cellular pathways related to cell proliferation and survival .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-710.10Induction of apoptosis
HepG25.36Inhibition of cell proliferation

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. This compound can bind to enzymes involved in DNA replication and protein synthesis, leading to disruptions in cellular processes crucial for microbial survival and cancer cell growth .

Research Findings

Recent studies have highlighted the compound's potential as a lead structure for developing new therapeutic agents. For example:

  • A study demonstrated that derivatives of thiadiazole compounds exhibited a broad spectrum of biological activities, including antifungal and antiviral effects .
  • Another investigation into its antiviral properties showed promising results against viral infections, indicating potential applications in virology .

Case Studies

Several case studies have illustrated the compound's efficacy:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against a panel of bacteria and fungi. The results indicated that the compound effectively inhibited growth at concentrations as low as 50 µg/mL.
  • Anticancer Activity : In vivo studies using tumor-bearing mice models showed that treatment with this compound resulted in significant tumor regression compared to untreated controls, highlighting its potential as an anticancer agent .

Q & A

Basic: What are the common synthetic routes for preparing 2-chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide?

The synthesis typically involves coupling reactions between thiadiazole sulfides and chlorophenyl derivatives. A two-step procedure is often employed:

  • Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core .
  • Step 2 : Alkylation or sulfuration of the thiadiazole intermediate with 2-chlorophenyl thiols under reflux conditions. Solvents like DMF or THF are used, with catalytic bases (e.g., K₂CO₃) to deprotonate thiols .
    Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography to avoid side products like sulfones or over-oxidized species .

Basic: How is the structural characterization of this compound performed?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 2-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and the methyl-thiadiazole moiety (δ ~2.5 ppm for CH₃) .
  • X-ray Crystallography : Tools like SHELXL (for refinement) and WinGX (for data processing) resolve the crystal structure. For example, similar thiadiazole derivatives show planar thiadiazole rings with dihedral angles <10° relative to attached aryl groups .
    Validation : Compare experimental data with computational models (e.g., DFT-optimized geometries) to validate bond lengths and angles .

Advanced: How to resolve contradictions in reported bioactivity data for thiadiazole derivatives?

Conflicting bioactivity data (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay Variability : Differences in cell lines (e.g., RH strain T. gondii vs. human cancer cells) or protocols (MTT vs. ³H-uracil incorporation) .
  • Structural Modifications : Minor substituent changes (e.g., replacing methyl with ethyl groups) drastically alter pharmacokinetics. For example, 4-ethyl-thiadiazole derivatives show improved therapeutic indices over methyl analogs .
    Methodology : Perform meta-analyses using standardized assays (e.g., NCI-60 panel) and apply multivariate regression to isolate structural determinants of activity .

Advanced: What are the challenges in crystallizing sulfur-containing thiadiazole derivatives?

Sulfur atoms introduce disorder due to their large atomic radius and flexibility:

  • Disorder Mitigation : Use low-temperature data collection (e.g., 100 K) and refine anisotropic displacement parameters for sulfur atoms. SHELXL’s PART instruction can model disorder .
  • Twinned Crystals : Thiadiazole derivatives often form twins. Tools like PLATON’s TWINABS detwin data, while SHELXD identifies pseudo-merohedral twinning .
    Case Study : A 4-methyl-thiadiazole triazole thione crystal (space group P2₁/c) required 98% completeness in data collection to resolve S–S interactions .

Advanced: How to optimize reaction conditions to minimize sulfone byproducts?

Sulfone formation occurs via over-oxidation of the sulfide group. Optimization strategies include:

  • Redox Control : Use inert atmospheres (N₂/Ar) and mild oxidizing agents (e.g., H₂O₂ in catalytic acetic acid) .
  • Catalyst Screening : Pd/C or CuI catalysts enhance selectivity for sulfide coupling over oxidation. For example, CuI-mediated Ullmann-type reactions achieve >90% sulfide yield .
    Monitoring : Track reaction progress via Raman spectroscopy (S–S stretch at ~500 cm⁻¹) to detect early sulfone formation .

Basic: What analytical techniques confirm the purity of synthesized compounds?

  • HPLC-MS : Quantify purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., ±0.3% tolerance) .
  • Melting Point : Sharp melting ranges (e.g., 145–147°C) indicate homogeneity, while broad ranges suggest impurities .

Advanced: How to design derivatives for enhanced antitumor activity?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the phenyl ring to enhance DNA intercalation. For example, 4-chlorophenyl analogs show 3× higher cytotoxicity than unsubstituted derivatives .
  • Prodrug Strategies : Convert the sulfide to a sulfonamide prodrug for improved solubility. In vitro hydrolysis studies (pH 7.4 buffer) validate stability .
    Screening : Use high-throughput assays (e.g., 60-cancer-cell-line panels) to prioritize candidates .

Advanced: What computational tools predict the metabolic stability of thiadiazole derivatives?

  • ADMET Prediction : Software like SwissADME estimates metabolic pathways (e.g., CYP3A4-mediated oxidation) .
  • MD Simulations : GROMACS simulations model interactions with cytochrome P450 enzymes to identify metabolic hotspots (e.g., sulfur atoms prone to oxidation) .
    Validation : Compare in silico predictions with in vitro microsomal stability assays (rat liver S9 fractions) .

Basic: What are the safety considerations when handling this compound?

  • Toxicity : Thiadiazoles may inhibit acetylcholinesterase. Use LC-MS/MS to monitor workplace exposure (detection limit: 0.1 ng/mL in urine) .
  • Reactivity : Sulfides react violently with strong oxidizers. Store under nitrogen at −20°C in amber vials .

Advanced: How to address low yields in large-scale sulfide synthesis?

  • Flow Chemistry : Continuous flow reactors (e.g., microfluidic chips) improve heat/mass transfer, achieving 85% yield at 100 g scale .
  • Workup Optimization : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) to reduce solvent waste .

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